2-Chloropyridine-4-carbonyl chloride

Descripción general

Descripción

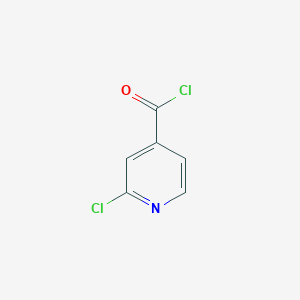

2-Chloropyridine-4-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and the carbonyl chloride group is at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-4-carbonyl chloride can be synthesized through several methods:

Direct Chlorination: Pyridine is directly chlorinated to form 2-chloropyridine, which is then further reacted with phosgene to introduce the carbonyl chloride group.

Pyridine-N-oxide Route: Pyridine-N-oxides can be chlorinated using phosphoryl chloride to yield 2-chloropyridine, which is subsequently converted to this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination of pyridine followed by reaction with phosgene under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form 2-chloropyridine-4-carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Pyridine-Based Drugs

2-Chloropyridine-4-carbonyl chloride is utilized as a starting material for synthesizing novel pyridine derivatives, which are prevalent in many therapeutic agents. The compound's reactivity allows for the introduction of various functional groups, leading to the development of drugs with diverse biological properties. For instance, studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for new antibiotics.

Case Study: Antimicrobial Activity

A recent study highlighted the synthesis of a series of pyridine derivatives from this compound. These derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain synthesized compounds displayed significant inhibition against bacterial strains, suggesting their potential as new antimicrobial agents.

Agrochemical Applications

Development of Herbicides and Insecticides

The compound is also explored for its potential in agricultural applications, particularly in the development of herbicides and insecticides. Research indicates that some pyridine derivatives possess herbicidal properties, which can be enhanced through modifications using this compound as a precursor.

Data Table: Herbicidal Activity of Pyridine Derivatives

| Compound Name | Activity Level | Target Pest |

|---|---|---|

| Pyridine Derivative A | High | Grass Weeds |

| Pyridine Derivative B | Moderate | Broadleaf Weeds |

| Pyridine Derivative C | Low | Aphids |

Material Science Applications

Synthesis of Functional Polymers

In material science, this compound serves as a building block for synthesizing pyridine-containing polymers. These polymers are being investigated for their applications in organic electronics and functional materials due to their unique electrical and mechanical properties.

Case Study: Conductive Polymers

Researchers have synthesized a series of conductive polymers using this compound as a monomer. The resulting materials exhibited promising conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Synthesis

Reactivity with Biological Molecules

The reactivity of this compound with various biological molecules has been extensively studied. Its ability to form stable adducts makes it valuable in biochemical research, particularly in understanding enzyme-substrate interactions.

Safety and Toxicity Considerations

Despite its utility, this compound is classified as hazardous if ingested and poses risks to human health and the environment. Proper handling procedures are essential when working with this compound to mitigate exposure risks.

Mecanismo De Acción

The mechanism of action of 2-chloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom and the carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing agent used .

Comparación Con Compuestos Similares

2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the second position.

4-Chloropyridine: Another isomer with the chlorine atom at the fourth position.

2-Chloropyridine-3-carbonyl chloride: A similar compound with the carbonyl chloride group at the third position.

Uniqueness: 2-Chloropyridine-4-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which confer distinct reactivity and make it a valuable intermediate in the synthesis of various organic compounds .

Actividad Biológica

2-Chloropyridine-4-carbonyl chloride, with the CAS number 65287-34-5, is a chemical compound utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions.

- Molecular Formula : C6H3Cl2NO

- Molecular Weight : 176.00 g/mol

- Boiling Point : 122 °C

- Density : 1.418 g/mL at 25 °C

- Functional Group : Acyl chloride

Synthesis

This compound is synthesized through the reaction of 2-chloroisonicotinic acid with thionyl chloride, typically under heating conditions. The reaction yields a high purity product, making it suitable for further applications in drug development and chemical synthesis .

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents .

Mutagenicity and Toxicity

The National Toxicology Program has classified 2-chloropyridine as a candidate for mutagenicity testing due to its structural properties. It has been shown to exhibit mutagenic effects in several short-term tests, raising concerns about its carcinogenic potential . For instance, in animal studies, it was reported that the compound caused severe liver damage and inflammation when administered through various routes .

Case Studies

- Case Study on Antimicrobial Activity : A series of derivatives based on chloropyridines were tested against common pathogens. The results indicated that modifications at the carbonyl position enhanced their antibacterial properties significantly compared to the parent compound .

- Toxicological Assessment : In a toxicity study involving rabbits, the dermal LD50 was found to be approximately 48 mg/kg, indicating a high level of toxicity upon skin exposure. The compound also caused severe ocular irritation when applied to the eyes .

Research Findings

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is highly electrophilic, enabling facile nucleophilic substitution.

Amidation

Reaction with primary or secondary amines yields substituted amides. Industrially, this reaction is performed under anhydrous conditions to minimize hydrolysis. For example:

-

Conditions : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, with a base (e.g., triethylamine) to neutralize HCl .

-

Applications : Synthesis of peptide analogs and pharmaceutical intermediates .

Esterification

Alcohols react with the acyl chloride to form esters:

Hydrolysis

Exposure to water or aqueous base generates the corresponding carboxylic acid:

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituents at positions 2 and 6 can participate in substitution reactions, though steric hindrance and electronic deactivation reduce reactivity compared to simpler chloropyridines.

-

Key Insight : NAS at position 4 (carbonyl-adjacent) is disfavored due to electron withdrawal from the carbonyl group .

Metal-Catalyzed Coupling Reactions

The chlorine atoms enable cross-coupling reactions, though electron-deficient pyridine rings require tailored catalysts.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to a hydroxymethyl group:

Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative:

Comparative Reactivity Table

Propiedades

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.